molecular formula C18H16ClF3N4O B11477151 5-[(4-chloropyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

5-[(4-chloropyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11477151
M. Wt: 396.8 g/mol
InChI Key: MBRBSNVGHDTBTJ-UHFFFAOYSA-N
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Description

4-[(4-Chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridine moiety, a phenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(4-Chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group, in particular, enhances its stability and binding affinity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C18H16ClF3N4O

Molecular Weight

396.8 g/mol

IUPAC Name

5-[(4-chloropyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)imidazol-4-one

InChI

InChI=1S/C18H16ClF3N4O/c1-2-10-26-15(12-6-4-3-5-7-12)25-17(16(26)27,18(20,21)22)24-14-11-13(19)8-9-23-14/h3-9,11H,2,10H2,1H3,(H,23,24)

InChI Key

MBRBSNVGHDTBTJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(C1=O)(C(F)(F)F)NC2=NC=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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